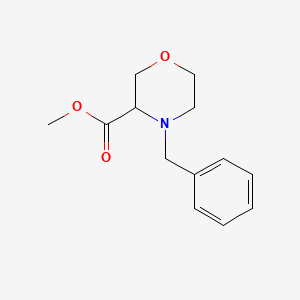

Methyl 4-benzylmorpholine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-benzylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVELAJKOOJJTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624553 | |

| Record name | Methyl 4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212650-44-7 | |

| Record name | Methyl 4-(phenylmethyl)-3-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212650-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl 4 Benzylmorpholine 3 Carboxylate

Precursor Synthesis and Intermediate Derivatization

The construction of the morpholine (B109124) scaffold is the foundational stage of the synthesis, typically beginning with the preparation of key precursors and intermediates. These initial steps are critical as they often establish the stereochemical and substitution patterns of the final product.

Synthesis of 4-Benzylmorpholine-2-carboxylic Acid Derivatives

While the target molecule is a 3-carboxylate, the synthesis of the isomeric 4-benzylmorpholine-2-carboxylic acid derivatives provides insight into common strategies for building the substituted morpholine core. One direct method involves the N-alkylation of a pre-existing morpholine-2-carboxylic acid with benzyl (B1604629) bromide or a similar benzylating agent. This nucleophilic substitution is typically performed under basic conditions to deprotonate the morpholine nitrogen, thereby activating it for reaction.

Another strategy introduces the carboxylic acid group at a later stage. This can be achieved through the carboxylation of 4-benzylmorpholine, for instance, by creating a nitrile intermediate (4-benzylmorpholine-2-carbonitrile) via nucleophilic cyanation, followed by acidic hydrolysis to yield the carboxylic acid. This latter approach offers flexibility and can achieve high yields.

| Method | Reactants | Typical Conditions | Key Advantages |

| N-Alkylation | Morpholine-2-carboxylic acid, Benzyl bromide | Base (K₂CO₃ or NaH), Solvent (DMF or ACN), 60–80°C | Direct, utilizes commercially available starting materials. |

| Cyanation/Hydrolysis | 4-Benzylmorpholine | 1. Nucleophilic cyanation 2. H₂SO₄/H₂O, reflux | High functional group tolerance (78–85% yield), potential for chiral retention. |

Preparation of Amino Alcohols as Synthetic Building Blocks

Vicinal amino alcohols are arguably the most crucial and common building blocks for assembling the morpholine ring. researchgate.netresearchgate.net The synthesis of these precursors with the desired substitution pattern is a key step that dictates the final structure of the heterocycle.

Reductive amination is a powerful and widely used method for forming C-N bonds and is frequently employed in the synthesis of amino alcohol precursors. wikipedia.orgyoutube.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of precursors to Methyl 4-benzylmorpholine-3-carboxylate, this could involve reacting a suitable α-hydroxy aldehyde or ketone with benzylamine.

The choice of reducing agent is critical for the success of a one-pot reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) are often preferred because they selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound. wikipedia.orgyoutube.com The reaction is typically performed under weakly acidic conditions (pH ~5-6) to facilitate imine formation without deactivating the amine nucleophile. youtube.com

Epichlorohydrin serves as a versatile three-carbon building block for the synthesis of heterocyclic systems, including morpholines. nih.govacs.org In this context, it can be used to achieve the cyclization that forms the morpholine ring. The synthesis often begins with the reaction of an amino alcohol with epichlorohydrin. This process involves the initial opening of the epoxide ring by the amine, followed by an intramolecular cyclization where the hydroxyl group displaces the chlorine atom to close the six-membered ring. researchgate.netnih.gov This strategy provides a direct route to hydroxymethyl-substituted morpholines, which can be further functionalized. One-pot procedures starting from components like (S)-epichlorohydrin have been developed to produce enantiomerically pure 2-(hydroxymethyl)morpholines. researchgate.net

Esterification Reactions for this compound Formation

Once the precursor, 4-benzylmorpholine-3-carboxylic acid, is synthesized, the final step is the esterification of the carboxylic acid group to form the methyl ester. Several standard and efficient methods are available for this transformation.

One of the most common and mildest methods is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This reaction proceeds at room temperature under neutral conditions, making it compatible with a wide range of functional groups. organic-chemistry.org The carboxylic acid is activated by DCC, and the highly nucleophilic DMAP facilitates the transfer of the acyl group to methanol (B129727). organic-chemistry.org

Alternatively, the classic Fischer esterification can be employed. This method involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, water, a byproduct, is often removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

| Esterification Method | Reagents | Conditions | Advantages/Disadvantages |

| Steglich Esterification | 4-benzylmorpholine-3-carboxylic acid, Methanol, DCC, DMAP (catalytic) | Anhydrous CH₂Cl₂, 0°C to room temperature | Advantages: Mild conditions, high yields, suppresses side products. organic-chemistry.orgDisadvantages: Produces dicyclohexylurea byproduct which must be filtered. |

| Fischer Esterification | 4-benzylmorpholine-3-carboxylic acid, Methanol (excess) | Catalytic H₂SO₄ or HCl, Reflux | Advantages: Inexpensive reagents, suitable for large scale. masterorganicchemistry.comDisadvantages: Equilibrium reaction, requires harsh acidic conditions, may not be suitable for sensitive substrates. |

An alternative approach involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, by treating it with thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine, to furnish the methyl ester in high yield. researchgate.net

Stereoselective Synthesis and Chiral Control

The biological activity of morpholine derivatives is often highly dependent on their stereochemistry. banglajol.infonih.gov Therefore, developing synthetic routes that allow for precise control over the chiral centers at the C-3 position (and any other stereocenters) is of paramount importance.

The primary strategy for achieving stereocontrol is to employ enantiomerically pure starting materials. nih.govnih.gov For instance, starting the synthesis with a chiral amino alcohol, which can be sourced from the chiral pool (e.g., derived from amino acids like serine), will directly lead to a chiral morpholine product. unimi.it The stereochemical integrity of the starting material is typically retained throughout the synthetic sequence.

Another powerful approach is asymmetric catalysis. Organocatalytic methods, for example, have been developed for the enantioselective halocycloetherification of alkenyl alcohols to produce chiral morpholines with excellent yields and enantioselectivities. rsc.org In such a reaction, a chiral catalyst, often derived from cinchona alkaloids, orchestrates the cyclization to favor the formation of one enantiomer over the other. rsc.org

Chiral auxiliaries can also be used to direct the stereochemical outcome of a reaction. For instance, a practical synthesis of chiral 1,2-amino alcohols has been reported using pseudoephedrine as a chiral auxiliary. nih.gov The auxiliary is first attached to the substrate, guides a stereoselective reaction, and is then cleaved to reveal the chiral product. nih.gov

Electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols using bromine has also been shown to produce chiral morpholines with high diastereoselectivity. banglajol.info The stereochemical outcome of these reactions can be influenced by reaction time and the electronic nature of substituents on the starting material. banglajol.info

Enantioselective Approaches to (R)-Methyl 4-benzylmorpholine-3-carboxylate

The asymmetric synthesis of (R)-Methyl 4-benzylmorpholine-3-carboxylate is crucial for accessing enantiomerically pure compounds. General strategies for creating chiral morpholines often rely on organocatalysis or the use of starting materials from the chiral pool. A common approach involves the enantioselective synthesis of C2-functionalized, N-protected morpholines. nih.gov

Another powerful strategy employs stereospecific synthesis starting from chiral pool materials, such as amino acids or their derivatives. For instance, optically pure 3-hydroxymethylmorpholine (B1309833) building blocks can be synthesized from serine derivatives. unimi.it A synthetic route could start with a suitable N-benzylated serine methyl ester derivative. The key step would be an intramolecular cyclization, often via reduction of a related ester and subsequent ring closure, to form the desired (R)-configured morpholine ring.

| Enantiomeric Excess (ee) | 75–98%. | nih.gov |

Chiral Separation Techniques (e.g., Supercritical Fluid Chromatography)

When a synthesis results in a racemic or enantiomerically enriched mixture, chiral separation techniques are employed to isolate the pure enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a predominant technique for enantioseparations due to its efficiency and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). afmps.be

SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. afmps.be The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher flow rates without significant loss of resolution. afmps.be The separation of enantiomers is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns being particularly popular and effective. nih.gov

Method development in chiral SFC often involves screening a compound against a set of complementary CSPs and mobile phase modifiers (co-solvents) to find the optimal conditions for enantioselectivity. afmps.be Parameters such as temperature, back pressure, and the concentration and type of co-solvent (e.g., methanol, ethanol) are optimized to achieve the desired separation. nih.gov

Table 2: Typical Parameters for Chiral SFC Separation

| Parameter | Typical Value/Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose, Cellulose) | Provides chiral recognition and separation. | nih.gov |

| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol) | Elutes the compounds from the column. | afmps.be |

| Flow Rate | 1.0 - 6.0 mL/min | Controls the speed of the separation. | afmps.be |

| Column Temperature | 35 - 40 °C | Affects retention time and selectivity. | nih.govnih.gov |

| Back Pressure | ~2000 psi (138 bar) | Maintains the CO₂ in a supercritical state. | nih.gov |

| Detection | UV or Mass Spectrometry (MS) | Detects and quantifies the separated enantiomers. | nih.gov |

Chemical Transformations and Derivatizations of the Morpholine Ring

The this compound molecule possesses several reactive sites that allow for a variety of chemical transformations and derivatizations.

Functionalization at Various Positions of the Morpholine Ring

The morpholine ring can be modified at several positions. The nitrogen atom, protected by a benzyl group, is a key site for transformation. The benzyl group can be removed through catalytic hydrogenation. For instance, N-debenzylation can be achieved using various catalysts under hydrogen pressure, a reaction that is often optimized to achieve near-quantitative yields. researchgate.net This unmasks the secondary amine, making it available for subsequent reactions such as acylation, alkylation, or arylation, thereby allowing the introduction of diverse functional groups onto the morpholine nitrogen. researchgate.net

Direct functionalization of the C-H bonds on the morpholine ring is more challenging but can be achieved through modern synthetic methods. However, reactions are more commonly directed at the existing functional groups.

Reactions Involving the Carboxylate Ester Group

The methyl carboxylate ester at the C-3 position is a versatile functional group that can undergo numerous transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Vigorous basic hydrolysis, for example using potassium hydroxide (B78521) in a high-boiling solvent, is effective for converting the ester to the carboxylate salt, which can then be acidified to yield the free carboxylic acid. researchgate.net

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), although this often requires harsh conditions. A more common route involves first hydrolyzing the ester to the carboxylic acid, activating it (e.g., by converting it to an acyl chloride with thionyl chloride), and then reacting it with an amine to form the desired amide. researchgate.net

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, converting the -COOCH₃ group to a -CH₂OH group. organic-chemistry.org This provides another handle for further derivatization.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the methyl ester can be converted to a different ester. For example, reacting the compound in ethanol (B145695) with an acid catalyst could yield the corresponding ethyl ester. researchgate.net

Table 3: Summary of Chemical Transformations

| Starting Group | Reagents and Conditions | Product Group | Type of Reaction | Reference |

|---|---|---|---|---|

| N-Benzyl | H₂, Catalyst (e.g., Pd/C) | N-H (secondary amine) | N-Debenzylation | researchgate.net |

| C3-Carboxylate Ester | KOH, heat; then H₃O⁺ | C3-Carboxylic Acid | Hydrolysis | researchgate.net |

| C3-Carboxylate Ester | 1. Hydrolysis to acid; 2. SOCl₂; 3. R₂NH | C3-Amide | Amidation | researchgate.net |

| C3-Carboxylate Ester | LiAlH₄, THF | C3-Hydroxymethyl | Reduction | organic-chemistry.org |

Advanced Research in Structure Activity Relationships Sar and Mechanistic Studies

Elucidation of Molecular Mechanisms of Action

The biological activity of morpholine-containing compounds is a direct consequence of their interactions at a molecular level. The morpholine (B109124) ring is not merely a passive structural element; its heteroatoms and conformation play active roles in binding to enzymes and receptors, thereby modulating their function. nih.govnih.gov Its flexible conformation and the presence of a weak basic nitrogen and a hydrogen-bond-accepting oxygen atom allow it to participate in various lipophilic and hydrophilic interactions, which can enhance potency and improve pharmacokinetic properties like solubility and brain permeability. nih.gov

The morpholine moiety is a versatile pharmacophore capable of interacting with a wide array of biological targets. nih.gov Its ability to enhance potency is often attributed to its molecular interactions with target proteins, particularly kinases. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions. nih.gov

Studies on various morpholine derivatives have demonstrated specific and potent interactions with several enzyme classes. For instance, certain quinoline-based morpholine derivatives have been identified as effective inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Kinetic analyses of lead compounds in this class revealed a mixed-type inhibition of AChE, indicating that they bind to both the active site and allosteric sites of the enzyme. nih.gov

Furthermore, other substituted morpholine derivatives have shown significant inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in cell growth and proliferation. Molecular modeling suggests that bridged morpholine moieties can penetrate deeply into the binding pocket of mTOR, contributing to both potent and selective inhibition. e3s-conferences.org The morpholine ring is also a key component in compounds designed to target other enzymes, such as Cathepsin S. drugbank.comdrugbank.com

The efficacy of morpholine derivatives is quantified by their binding affinities and the resulting modulation of target activity. For a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group, inhibitory potencies (IC₅₀ values) against AChE and BChE were determined. The most potent compound, 11g , demonstrated an IC₅₀ of 1.94 ± 0.13 μM for AChE and 28.37 ± 1.85 μM for BChE. nih.gov This highlights the scaffold's potential for developing inhibitors with significant biological effects.

In the context of anticancer research, morpholine-substituted tetrahydroquinoline derivatives have been evaluated for their antiproliferative activity. Compound 10e emerged as a highly potent derivative against the A549 lung cancer cell line with an IC₅₀ value of 0.033 ± 0.003 µM. mdpi.com Similarly, compound 10h was most effective against the MCF-7 breast cancer cell line, showing an IC₅₀ of 0.087 ± 0.007 µM. mdpi.com These low micromolar and nanomolar affinities underscore the powerful modulatory effects that can be achieved by functionalizing the morpholine scaffold.

Structure-Activity Relationship (SAR) Studies of Morpholine Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. nih.gov For the morpholine scaffold, SAR analyses have been instrumental in identifying key pharmacophoric elements and guiding the optimization of lead compounds. e3s-conferences.org

Systematic modification of the morpholine scaffold and its substituents has revealed clear trends in biological potency. The nature and position of these substituents can dramatically alter the compound's interaction with its biological target.

Key SAR findings for various morpholine derivatives include:

Linker Length: In a series of quinoline (B57606) derivatives designed as cholinesterase inhibitors, the length of the methylene (B1212753) linker between the quinoline and morpholine rings was critical. A two-methylene linker resulted in greater AChE inhibition compared to three- or four-methylene linkers. nih.gov

Aromatic Substitution: For the same quinoline series, unsubstituted N-phenyl rings were found to be positive for AChE inhibition, suggesting that smaller aromatic moieties are preferred. nih.gov When substituents were present, electron-donating groups like methoxy (B1213986) were more favorable than hydroxyl groups for both AChE and BChE inhibition. nih.gov

Electronegativity: In a study of morpholine-substituted tetrahydroquinolines as potential mTOR inhibitors, the presence of strongly electron-withdrawing groups, such as two trifluoromethyl groups on the benzamide (B126) moiety, significantly increased cytotoxic activity against multiple cancer cell lines. mdpi.com This effect is likely due to enhanced halogen bonding and hydrophobic interactions within the mTOR active site. mdpi.com

Halogenation: The introduction of a halogen group, particularly on an aromatic ring attached to the morpholine scaffold, has been shown to increase inhibitory action against certain cancer cell lines. e3s-conferences.org

Table 1: SAR Insights for Morpholine Derivatives

| Scaffold/Series | Substitution/Modification | Target/Activity | Impact on Potency | Reference |

|---|---|---|---|---|

| Quinoline-Morpholine | 2-methylene linker (vs. 3- or 4-methylene) | AChE Inhibition | Increased potency | nih.gov |

| Quinoline-Morpholine | Unsubstituted N-phenyl ring | AChE Inhibition | Increased potency | nih.gov |

| Quinoline-Morpholine | para-methoxy group (vs. hydroxyl) on N-phenyl ring | AChE & BChE Inhibition | Increased potency | nih.gov |

| Tetrahydroquinoline-Morpholine | 3,5-bis(trifluoromethyl) groups on benzamide | Anticancer (A549, MCF-7) | Increased cytotoxicity | mdpi.com |

| General Morpholine | Halogen substitution on attached aromatic ring | Anticancer (HepG2) | Increased inhibitory action | e3s-conferences.org |

| General Morpholine | Pyrazolopyrimidine substituent | Anticancer | Important for potent inhibitory action | e3s-conferences.org |

The three-dimensional shape of a molecule is crucial for its ability to bind to a target. The morpholine ring predominantly adopts a chair conformation due to the high relative energy of the boat form. acs.org Within the chair conformation, two distinct conformers exist: one with the N-H bond in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). nih.gov

Advanced spectroscopic studies combined with theoretical calculations have been used to investigate the conformational landscape of morpholine. acs.orgnih.gov These studies have definitively shown that the Chair-Eq conformer is more stable than the Chair-Ax conformer . nih.gov The precise energy difference between the two has been determined, providing fundamental data for computational modeling and drug design. Understanding this conformational preference is essential, as the bioactive conformation required for optimal target binding may differ from the lowest energy state. In some complex, rigid bicyclic systems, the morpholine ring has been observed in a twist-boat conformation. researchgate.net

Table 2: Conformational Stability of Morpholine Conformers

| Parameter | Chair-Eq Conformer | Chair-Ax Conformer | Reference |

|---|---|---|---|

| Adiabatic Ionization Threshold | 65442 ± 4 cm⁻¹ | 65333 ± 4 cm⁻¹ | nih.gov |

| Conformational Stability Difference (E_Ax - E_Eq) | - | 109 ± 4 cm⁻¹ | nih.gov |

Rational Design of Methyl 4-benzylmorpholine-3-carboxylate Analogues

Rational drug design leverages the insights gained from SAR and mechanistic studies to create new molecules with improved potency, selectivity, and pharmacokinetic profiles. e3s-conferences.orgnih.gov For a scaffold like this compound, this process involves the targeted synthesis of analogues where specific structural elements are systematically varied.

The design of new analogues of this compound would be guided by existing SAR data. For instance, knowing that electron-withdrawing groups can enhance anticancer activity mdpi.com would prompt the synthesis of analogues bearing nitro or trifluoromethyl groups on the benzyl (B1604629) ring. Similarly, understanding the optimal linker length for cholinesterase inhibitors nih.gov could guide the design of analogues where the benzyl group is replaced by other functionalities connected via spacers of varying lengths. This iterative cycle of design, synthesis, and testing is the cornerstone of developing novel therapeutic agents from a promising chemical scaffold. e3s-conferences.org

Modification Strategies for Enhanced Efficacy and Selectivity

The morpholine ring is a privileged scaffold in drug discovery, known for its ability to improve the pharmacological profile of molecules. e3s-conferences.orgresearchgate.net Strategic modifications to the this compound framework are crucial for enhancing its potency and selectivity towards specific biological targets. Key areas of modification include the N-benzyl group, the morpholine ring itself, and the methyl carboxylate group at the C-3 position.

Modifications of the N-Benzyl Group:

The aromatic ring of the N-benzyl substituent presents a primary site for modification. Altering the substitution pattern on this ring can significantly impact binding affinity and selectivity. For instance, the introduction of small lipophilic groups at the meta and para positions of the benzoyl ring in analogous tetrahydroquinoline systems has been shown to be beneficial for potency. nih.gov Conversely, the position of substituents can be critical, as demonstrated in other heterocyclic compounds where a shift from a para to a meta position can lead to a significant decrease in activity.

Table 1: Inferred Structure-Activity Relationships of N-Benzyl Group Modifications

| Modification on Benzyl Ring | Inferred Impact on Activity | Rationale/Supporting Evidence from Analogous Compounds |

| Small, lipophilic substituents (e.g., methyl, chloro) at the para-position | Potentially increases potency | Lipophilic groups can enhance binding to hydrophobic pockets in target proteins. |

| Electron-withdrawing groups (e.g., trifluoromethyl) | May enhance selectivity and potency | Can alter the electronic properties of the benzyl ring, influencing key interactions. mdpi.com |

| Electron-donating groups (e.g., methoxy) | Variable; can either increase or decrease activity depending on the target | Can influence conformation and hydrogen bonding capacity. |

| Introduction of a carbon spacer between the phenyl ring and the morpholine nitrogen | Can significantly increase potency | Allows for improved rotational freedom and optimal positioning within a binding site. acs.org |

Modifications of the Morpholine Ring:

The morpholine core is not merely a passive linker; its conformation and substitution can profoundly influence biological outcomes. Introducing substituents at various positions on the morpholine ring is a common strategy to probe the spatial requirements of the target's binding pocket. e3s-conferences.org For example, in some contexts, the introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org Furthermore, creating bridged morpholine structures can enhance selectivity by restricting the molecule's conformational flexibility, allowing it to fit more precisely into the target's active site. e3s-conferences.org

Modifications of the C-3 Carboxylate Group:

The methyl carboxylate group at the C-3 position is a key functional group that can be modified to modulate activity and pharmacokinetic properties. chemimpex.com Hydrolysis of the ester to the corresponding carboxylic acid can introduce a charged group, which may form new ionic interactions or hydrogen bonds with the target protein. chemimpex.com Amidation of the carboxylate with various amines is another widely used strategy to create a diverse library of compounds with potentially improved biological profiles. The nature of the amine used for amidation can introduce new pharmacophoric features and alter the molecule's solubility and membrane permeability.

Lead Optimization through Chemical Modifications

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a clinical candidate. nih.gov For a molecule like this compound, this process involves iterative cycles of chemical synthesis and biological testing to enhance desired characteristics while minimizing undesirable ones.

A key strategy in lead optimization is structural simplification, which can improve synthetic accessibility and pharmacokinetic profiles by removing unnecessary molecular complexity. nih.gov For instance, if a complex substituent on the benzyl group is found to be non-essential for activity, it could be replaced with a smaller, simpler group to improve properties like solubility or reduce metabolic liability.

The introduction of a benzylmorpholine moiety in some antimalarial compounds led to a remarkable 70-fold increase in potency, highlighting the potential of this scaffold in lead optimization. acs.org Further optimization of such a lead would involve fine-tuning the substituents on both the benzyl and morpholine rings to maximize efficacy and safety. A representative of a 4-benzylamino derivative, N205, was identified as an excellent starting point for further lead optimization studies in the context of antimalarial drug discovery. nih.gov

Table 2: Potential Lead Optimization Strategies for this compound Analogs

| Optimization Goal | Modification Strategy | Expected Outcome |

| Increase Potency | Introduction of a flexible linker between the phenyl and morpholine moieties. acs.org | Enhanced ability to adopt an optimal binding conformation. |

| Substitution on the benzyl ring with electron-withdrawing groups. mdpi.com | Improved electronic complementarity with the target. | |

| Improve Selectivity | Introduction of conformationally restricted (e.g., bridged) morpholine rings. e3s-conferences.org | Reduced binding to off-target proteins. |

| Enhance Pharmacokinetic Properties | Conversion of the methyl ester to various amides or the carboxylic acid. chemimpex.com | Modulation of solubility, permeability, and metabolic stability. |

| Replacement of metabolically labile groups with more stable alternatives. | Increased in vivo half-life. |

Applications in Drug Discovery and Development

Development of Novel Therapeutic Agents

The inherent biological relevance of the morpholine (B109124) nucleus makes its derivatives prime candidates for the development of new drugs across various therapeutic areas. e3s-conferences.orgresearchgate.net The specific stereochemistry and electronic properties of Methyl 4-benzylmorpholine-3-carboxylate can be leveraged to design molecules with high affinity and selectivity for biological targets.

The treatment of central nervous system (CNS) disorders presents a significant challenge in drug development, primarily due to the blood-brain barrier (BBB) which restricts the entry of many therapeutic compounds. nih.gov Morpholine derivatives have demonstrated considerable promise in this area, as the morpholine moiety can enhance the ability of a molecule to cross the BBB. nih.govacs.org This has led to the investigation of morpholine-containing compounds for a range of neurological conditions.

While direct studies on this compound for neurological disorders are not extensively documented, the broader class of morpholine derivatives has been explored for:

Neurodegenerative Diseases: In conditions like Alzheimer's disease, morpholine-based compounds have been developed as potent inhibitors of enzymes such as β-secretase (BACE1), which is involved in the production of amyloid-β plaques. nih.gov Furthermore, morpholine-containing molecules have been investigated as activators of muscarinic acetylcholine (B1216132) receptors, aiming to improve cognitive function. nih.gov

Mood Disorders and Pain: The morpholine scaffold is present in drugs developed for depression and neuropathic pain, often acting on neurotransmitter reuptake mechanisms. researchgate.netnih.gov

CNS Tumors: The development of morpholine-containing inhibitors of the mTOR (mammalian target of rapamycin) pathway, which is often dysregulated in brain cancers, represents a key area of research. nih.govtsijournals.com The ability of these compounds to penetrate the CNS is critical for their therapeutic effect.

Given these precedents, this compound serves as a promising starting point for the synthesis of novel CNS-active agents. The benzyl (B1604629) group can be modified to fine-tune lipophilicity and interactions with specific receptor sites, while the carboxylate group offers a handle for further chemical elaboration to optimize therapeutic properties.

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action. The morpholine ring is a key component in several established and experimental antimicrobial drugs. e3s-conferences.orgnih.gov For instance, the antibiotic linezolid (B1675486) contains a morpholine ring and is effective against resistant Gram-positive bacteria. researchgate.net

Research into morpholine derivatives has revealed their potential against a wide spectrum of microbes:

Antibacterial Activity: Various N-acyl-morpholine-4-carbothioamides have shown significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net Additionally, ruthenium-based complexes incorporating morpholine moieties have demonstrated potent bactericidal effects against Staphylococcus aureus, including its biofilms. nih.gov

Antifungal Activity: Certain substituted quinoxalines bearing a morpholino group have been evaluated for their antifungal properties.

The structure of this compound suggests its utility in this field. The lipophilic benzyl group could facilitate membrane interaction, a key step in the mechanism of many antimicrobial drugs. The core morpholine structure is a known pharmacophore for antimicrobial activity, and the carboxylate group allows for the attachment of other functional groups to potentially enhance potency and spectrum of activity. researchgate.net

Role as a Building Block for Complex Molecules

Perhaps the most immediate and well-documented application of this compound is its role as a versatile chemical building block. bldpharm.com In organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. The functional groups of this compound—the secondary amine within the morpholine ring (after potential debenzylation), the benzyl group, and the ester—provide multiple points for chemical modification.

This allows for its use in the construction of diverse molecular scaffolds for drug discovery. For example, it can be a key intermediate in the synthesis of larger compounds where the morpholine ring imparts desirable pharmacokinetic properties. nih.govresearchgate.net The synthesis of complex molecules often involves a series of reactions, and having a pre-formed, functionalized heterocyclic core like this compound can significantly streamline the synthetic process, making it more efficient and cost-effective. acs.org

Table 1: Potential Therapeutic Applications of Morpholine Derivatives

| Therapeutic Area | Target/Mechanism of Action | Example of Morpholine Application |

|---|---|---|

| Neurological Disorders | BACE1 Inhibition (Alzheimer's) | Development of CNS-penetrant inhibitors. nih.gov |

| mTOR Inhibition (CNS Tumors) | Design of selective inhibitors for brain cancers. nih.govtsijournals.com | |

| Neurotransmitter Reuptake | Modulation of serotonin (B10506) and norepinephrine (B1679862) levels. researchgate.net | |

| Infectious Diseases | Inhibition of Bacterial Protein Synthesis | Core scaffold of antibiotics like Linezolid. researchgate.net |

Future Directions in Pharmaceutical Research

The future of pharmaceutical research involving this compound and related compounds appears promising. e3s-conferences.org The versatility of the morpholine scaffold suggests that its applications will continue to expand. Key future directions include:

Combinatorial Chemistry and High-Throughput Screening: The use of this compound as a scaffold in combinatorial libraries will likely accelerate the discovery of new lead compounds. By systematically modifying the benzyl and carboxylate groups, vast numbers of new derivatives can be synthesized and screened for a wide range of biological activities.

Development of Targeted Therapies: As our understanding of the molecular basis of diseases grows, there is an increasing focus on developing highly targeted therapies. The stereochemically defined structure of this compound can be used to design ligands with high specificity for particular enzyme active sites or receptor binding pockets.

Advanced Drug Delivery Systems: The physicochemical properties imparted by the morpholine ring could be exploited in the design of novel drug delivery systems, potentially improving the bioavailability and targeting of existing drugs.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Linezolid |

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-benzylmorpholine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves esterification or substitution reactions. For example, a base-mediated reaction (e.g., potassium carbonate) between a morpholine precursor (e.g., 4-benzylmorpholine-3-carboxylic acid) and methyl halides or activated esters in aprotic solvents (e.g., DMF or dichloromethane) can yield the target compound. Reaction optimization includes controlling temperature (25–80°C), stoichiometry (1:1.2 molar ratio of acid to methylating agent), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. What purification methods are recommended for isolating this compound with high purity?

High-purity isolation is achieved through:

- Crystallization : Using solvent systems like ethyl acetate/hexane to remove byproducts.

- Chromatography : Normal-phase silica gel columns with gradient elution (e.g., 5–30% ethyl acetate in hexane).

- HPLC : For analytical-scale purification, reverse-phase C18 columns with acetonitrile/water mobile phases.

These methods are critical for eliminating residual reactants and stereoisomers .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .

- HPLC-PDA for purity assessment (>98% area under the curve).

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic software like SHELX?

SHELXL (via SHELX suite) enables refinement against high-resolution diffraction data. Key steps:

- Data integration : Use SHELXPRO to process raw diffraction data.

- Model building : Assign anisotropic displacement parameters for non-H atoms.

- Validation : Check for overfitting using R-factors and the Hirshfeld test.

Discrepancies in bond lengths or angles (e.g., morpholine ring puckering) are resolved by comparing multiple refinement cycles and cross-validating with DFT calculations .

Q. What strategies are employed to investigate the biological activity of this compound, particularly in enzyme inhibition studies?

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or colorimetric substrates.

- Molecular docking : Use software like AutoDock Vina to predict binding modes, leveraging the compound’s ester and morpholine groups as hydrogen-bond acceptors.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., ethyl esters or fluorinated derivatives) to evaluate substituent effects on potency .

Q. How should researchers address contradictions in experimental data, such as discrepancies between computational and crystallographic bond lengths?

- Cross-validation : Compare multiple datasets (e.g., X-ray, neutron diffraction, and DFT-optimized geometries).

- Error analysis : Assess systematic errors in crystallographic data (e.g., absorption corrections) using programs like PLATON.

- Consensus metrics : Use tools like Mercury’s "Packing Similarity" to evaluate structural reproducibility across independent experiments .

Q. What methodologies are used to study the compound’s stability under varying pH and temperature conditions?

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates thermal stability).

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 9–12), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products.

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and analyze purity changes .

Q. How can researchers leverage morpholine derivatives for structure-activity relationship (SAR) studies?

- Analog synthesis : Replace the benzyl group with heteroaromatic or alkyl chains to assess steric/electronic effects.

- Pharmacophore mapping : Identify critical moieties (e.g., the ester carbonyl) using 3D-QSAR models.

- Biological profiling : Test analogs against diverse targets (e.g., GPCRs or proteases) to uncover off-target effects .

Q. What advanced computational tools are recommended for analyzing intermolecular interactions in crystallographic data?

Q. How does this compound serve as a scaffold in drug discovery pipelines?

- Fragment-based design : Use the morpholine core as a rigid scaffold to append pharmacophoric groups (e.g., fluorinated aryl rings for enhanced bioavailability).

- Prodrug development : Hydrolyze the methyl ester in vivo to generate active carboxylic acid metabolites.

- Targeted delivery : Conjugate with antibodies or nanoparticles for site-specific action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.